molecular formula C19H21N3O5 B11467114 N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11467114
M. Wt: 371.4 g/mol
InChI Key: OHGBWRJOBUANNH-UFFVCSGVSA-N
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Description

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. Hydrazones, a subclass of Schiff bases, are formed when the amine is a hydrazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation of 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde with pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solution, with the mixture being heated under reflux conditions . The reaction can be represented as follows:

4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde+Pyridine-4-carbohydrazideN’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE\text{4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde} + \text{Pyridine-4-carbohydrazide} \rightarrow \text{N'-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE} 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde+Pyridine-4-carbohydrazide→N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities .

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N3O5/c1-4-5-13-14(10-21-22-19(23)12-6-8-20-9-7-12)16(25-3)18-17(15(13)24-2)26-11-27-18/h6-10H,4-5,11H2,1-3H3,(H,22,23)/b21-10+

InChI Key

OHGBWRJOBUANNH-UFFVCSGVSA-N

Isomeric SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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